molecular formula C19H21NO4 B14290146 2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile CAS No. 114045-03-3

2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile

Cat. No.: B14290146
CAS No.: 114045-03-3
M. Wt: 327.4 g/mol
InChI Key: GRRIWLPFYZXNSJ-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile is an organic compound with a complex structure that includes multiple methoxy groups and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile typically involves the reaction of 2,5-dimethoxybenzyl chloride with 3,6-dimethoxy-4-methylbenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the benzonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): Another compound with a similar core structure but different substituents.

Uniqueness

2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile is unique due to its specific combination of methoxy groups and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

114045-03-3

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile

InChI

InChI=1S/C19H21NO4/c1-12-8-18(23-4)16(11-20)15(19(12)24-5)10-13-9-14(21-2)6-7-17(13)22-3/h6-9H,10H2,1-5H3

InChI Key

GRRIWLPFYZXNSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)CC2=C(C=CC(=C2)OC)OC)C#N)OC

Origin of Product

United States

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